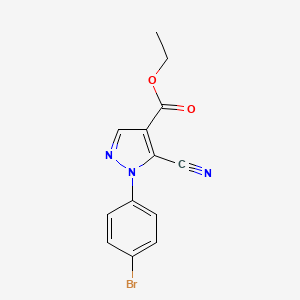

ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name, ethyl 1-(4-bromophenyl)-5-cyanopyrazole-4-carboxylate , reflects its substituent positions and functional groups. The pyrazole ring serves as the core structure, with the following substituents:

- A 4-bromophenyl group at the N1 position.

- A cyano group (-C≡N) at the C5 position.

- An ethyl ester (-COOCH2CH3) at the C4 position.

Molecular formula : C13H10BrN3O2

Molecular weight : 320.14 g/mol (calculated via PubChem data).

| Structural Feature | Position | Contribution to Molecular Weight |

|---|---|---|

| Pyrazole ring | Core | 68.08 g/mol (C3H4N2) |

| 4-Bromophenyl group | N1 | 157.01 g/mol (C6H4Br) |

| Cyano group | C5 | 26.02 g/mol (CN) |

| Ethyl ester | C4 | 88.11 g/mol (COOCH2CH3) |

The SMILES notation (CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)C#N) and InChIKey (TWGLRUQZUNIEBJ-UHFFFAOYSA-N) further validate the connectivity.

Crystal Structure and Conformational Isomerism

While direct crystallographic data for this compound is limited, studies on related 4-halogenated pyrazoles (e.g., 4-iodo-1H-pyrazole) reveal that halogen substituents influence packing via halogen bonding and van der Waals interactions . The bromine atom’s large atomic radius (1.85 Å) likely promotes C–Br···π interactions with adjacent aromatic systems, stabilizing the lattice.

Conformational isomerism arises from the pyrazole ring’s flexibility. The ester and cyano groups adopt coplanar orientations relative to the ring to maximize conjugation, as evidenced by DFT calculations for similar derivatives.

Comparative Analysis with Related Pyrazole Carboxylate Derivatives

The compound’s properties diverge from analogs due to its 4-bromophenyl substituent:

Key trends :

- Halogen size : Bromine’s larger atomic radius increases steric hindrance compared to chlorine or fluorine, reducing solubility in polar solvents.

- Electron-withdrawing capacity : The 4-bromophenyl group (σp = 0.26) enhances electrophilicity at the pyrazole ring’s C3 and C5 positions, facilitating nucleophilic substitutions.

- Thermal stability : Bromine’s polarizability strengthens intermolecular interactions, raising melting points relative to non-halogenated analogs.

Propriétés

IUPAC Name |

ethyl 1-(4-bromophenyl)-5-cyanopyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O2/c1-2-19-13(18)11-8-16-17(12(11)7-15)10-5-3-9(14)4-6-10/h3-6,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGLRUQZUNIEBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545934 | |

| Record name | Ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98475-71-9 | |

| Record name | Ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation of 5-Cyano-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate Esters

A key synthetic route involves reacting a 5-halopyrazole derivative with an alkali metal cyanide reagent in an aprotic solvent environment. The process is summarized as follows:

| Step | Reagents & Conditions | Details |

|---|---|---|

| Starting Material | 5-halopyrazole derivative (e.g., 5-bromo or 5-chloro pyrazole) with 1-(4-bromophenyl) substitution | Prepared or commercially available |

| Cyanation Agent | Alkali metal cyanide (e.g., sodium cyanide, potassium cyanide, lithium cyanide) | Cyanide reagents dried to remove moisture |

| Solvent | Aprotic solvents such as DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or hexamethylphosphoramide | Preferred for solubility and reaction efficiency |

| Reaction Conditions | Temperature range 50°C to 200°C (preferably 80°C to 140°C); reaction time 1 to 48 hours | Reaction substantially complete within this range |

| Work-up | Cooling the reaction mixture and pouring into ice water to precipitate product | Solid collected by filtration |

| Purification | Routine purification methods such as recrystallization or chromatography | Ensures high purity |

This method efficiently converts the halopyrazole into the corresponding 5-cyano derivative with the ethyl ester group intact.

Formation of the Pyrazole Core with 1-(4-Bromophenyl) Substitution

The synthesis of the pyrazole ring substituted at the N1 position with a 4-bromophenyl group can be achieved through the condensation of alkyl- or cycloalkylhydrazines with α-acetyl-α-(dimethylaminoethylene)acetate derivatives. The reaction is typically conducted in alkanol solvents under reflux conditions (20°C to 200°C), yielding 5-methylpyrazole intermediates, which can then be functionalized further.

Bromination and Subsequent Functional Group Transformations

Bromination of the 5-methyl group on the pyrazole ring is performed using N-bromosuccinimide (NBS) in solvents like carbon tetrachloride at 20°C to 100°C. This step introduces a 5-(bromomethyl) group, which can be further converted into aldehyde or cyano functionalities through established methods.

Esterification and Amide Formation

The ethyl ester group at the 4-position is typically introduced or retained during the synthesis. The ethyl 1H-pyrazole-4-carboxylate can be synthesized by reacting ethoxycarbonyl malondialdehyde with hydrazine in ethanol at 0–20°C for 17 hours, followed by purification via silica gel chromatography. This step yields ethyl 1H-pyrazole-4-carboxylate with around 72% yield.

Further functionalization at the 1-position with the 4-bromophenyl group can be achieved through nucleophilic substitution reactions using potassium carbonate as a base in solvents like N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 80°C for 48 hours).

Alternative Microwave-Assisted Synthesis

Microwave-assisted synthesis has been reported for related pyrazole derivatives, offering advantages such as reduced reaction times and improved yields. For example, microwave activation can facilitate the formation of cyano-substituted pyrazole esters by promoting efficient condensation and cyclization steps under controlled conditions.

Summary Table of Preparation Conditions and Yields

Research Findings and Notes

- The cyanation reaction is sensitive to moisture; thus, cyanide reagents are dried before use to avoid hydrolysis and side reactions.

- Aprotic solvents such as DMF and DMSO are preferred for their ability to dissolve both organic substrates and cyanide salts, facilitating efficient nucleophilic substitution.

- Reaction temperatures and times are optimized to balance reaction completion and minimize decomposition; typical ranges are 50–140°C for 1–48 hours.

- The product isolation by precipitation into ice water is a common practical approach to simplify work-up and avoid extensive chromatographic purification.

- The N1-substitution with the 4-bromophenyl group often requires strong bases like potassium carbonate and prolonged heating in polar aprotic solvents to achieve moderate to good yields.

- Microwave-assisted methods provide a promising route to reduce reaction times and improve yields, though specific conditions for this compound require further optimization.

- Purification techniques such as silica gel chromatography and recrystallization are standard to achieve high purity suitable for further biological testing or synthetic applications.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The pyrazole ring can undergo oxidation to form corresponding pyrazole N-oxides.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

Reduction: Reducing agents like lithium aluminum hydride or hydrogenation catalysts.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Substitution: Formation of substituted pyrazole derivatives.

Reduction: Formation of amine derivatives.

Oxidation: Formation of pyrazole N-oxides.

Applications De Recherche Scientifique

Ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group and the cyano group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Substituent Variation at the Pyrazole 5-Position

The 5-position of the pyrazole ring is critical for modulating electronic and steric effects. Key analogs include:

Key Findings :

Variation in Aryl Substituents at the 1-Position

The nature and position of aryl substituents influence steric and electronic interactions:

Key Findings :

- The 4-bromophenyl group in the target compound facilitates halogen bonding, which may enhance crystallinity and intermolecular interactions compared to 2-chlorophenyl or 4-fluorophenyl analogs .

- Fluorine substitution (CAS 1082828-31-6) increases electronegativity, possibly improving metabolic stability in drug design .

Heterocycle Core Modifications

Replacing the pyrazole ring with other heterocycles alters biological and physicochemical profiles:

Key Findings :

- Imidazole derivatives (e.g., compound 17a) exhibit enhanced aromaticity and planar structure, favoring π-π stacking interactions in biological targets .

- 1,3,4-Oxadiazole analogs demonstrate notable anti-inflammatory activity (SI = 0.75–0.83), suggesting that pyrazole derivatives with similar substituents may also show promise in this area .

Activité Biologique

Ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate, with the CAS number 98475-71-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C₁₃H₁₀BrN₃O₂

- Molecular Weight : 320.14 g/mol

- CAS Number : 98475-71-9

Antitumor Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit notable antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

The presence of the bromine atom in the para position of the phenyl ring is crucial for enhancing cytotoxicity, as it contributes to electron-withdrawing effects that improve the compound's interaction with biological targets.

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values are summarized below:

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 46.9 | Bacteriostatic |

| Candida albicans | 5.8 | Antifungal |

These findings suggest that this compound may serve as a lead compound in developing new antimicrobial agents, particularly against multi-drug resistant strains.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the pyrazole core significantly influence biological activity. The following structural features are pivotal:

- Bromine Substitution : Enhances cytotoxicity and antimicrobial activity.

- Cyano Group : Contributes to electron affinity, improving binding to target proteins.

- Ethyl Ester Group : Affects solubility and bioavailability.

Case Study 1: Antitumor Efficacy

In a study examining the efficacy of various pyrazole derivatives, this compound was shown to inhibit cell proliferation in A-431 cells effectively. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

Case Study 2: Antimicrobial Mechanism

A separate investigation focused on the antimicrobial mechanism revealed that this compound disrupts bacterial cell wall synthesis, leading to cell lysis. The electron-withdrawing bromine group plays a critical role in enhancing membrane permeability, facilitating drug entry and action.

Q & A

Q. Basic

- NMR : H NMR reveals aromatic proton splitting patterns (e.g., para-substituted bromophenyl protons at δ 7.4–7.6 ppm) and ester methyl groups (δ 1.3–1.4 ppm). C NMR confirms the cyano group (δ ~115 ppm) and carbonyl carbons (ester: δ ~165 ppm; pyrazole: δ ~150 ppm) .

- IR : Strong absorbance at ~2200 cm (C≡N stretch) and 1700 cm (ester C=O) .

- Mass Spectrometry : Molecular ion peaks at m/z 309.16 (M) and fragmentation patterns for the bromophenyl moiety (e.g., loss of Br) .

How does the solubility profile of this compound vary across solvents, and what implications does this have for experimental design?

Q. Basic

- Polar Solvents : Moderately soluble in DMSO (10–15 mg/mL) and DMF, suitable for biological assays .

- Nonpolar Solvents : Poor solubility in hexane or diethyl ether, necessitating pre-dissolution in polar solvents for reactions .

- Implications : Solvent choice affects reaction kinetics (e.g., DMSO enhances nucleophilic substitution rates) and bioassay reproducibility (e.g., DMSO concentration <1% to avoid cytotoxicity) .

What strategies can be employed to resolve contradictions in biological activity data observed across different studies?

Q. Advanced

- Structural Validation : Confirm compound identity via X-ray crystallography (e.g., compare with reported C–Br bond lengths: ~1.9 Å ).

- Assay Standardization : Control variables like cell line passage number or enzyme batch. For example, antimicrobial assays may yield conflicting MIC values due to variations in bacterial strain resistance .

- Meta-Analysis : Cross-reference data with structurally similar analogs (e.g., replacing Br with Cl reduces IC by ~30% in kinase inhibition assays ).

How can computational chemistry methods be applied to predict the interaction mechanisms between this compound and specific enzyme targets?

Q. Advanced

- Docking Simulations : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., pyrazole core mimics adenine in kinase inhibitors). The cyano group may form hydrogen bonds with catalytic lysine residues .

- MD Simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories. Pay attention to bromophenyl π-π stacking with hydrophobic residues (e.g., Phe80 in COX-2) .

- QSAR Models : Correlate substituent electronegativity (e.g., Br vs. CF) with inhibitory potency using Hammett constants .

What crystallographic data are available for this compound, and how can researchers utilize this information in drug design?

Q. Advanced

- Crystal Packing : Monoclinic P2/c symmetry with intermolecular C–H···N interactions stabilizing the lattice. These interactions inform co-crystallization strategies for improved bioavailability .

- Torsion Angles : The dihedral angle between pyrazole and bromophenyl rings (~15°) affects molecular planarity and target binding. Modifying substituents (e.g., adding methyl groups) can adjust this angle .

How do structural modifications at the 4-bromophenyl or cyano positions affect the compound's reactivity and biological activity?

Q. Advanced

- Bromophenyl Replacement : Substituting Br with electron-withdrawing groups (e.g., NO) increases electrophilicity, enhancing reactivity in Suzuki couplings but reducing metabolic stability .

- Cyano Modification : Replacing CN with COOH improves aqueous solubility but abolishes kinase inhibition due to loss of H-bonding capacity .

- SAR Trends : Para-substituted bromophenyl derivatives show 2–3× higher antiproliferative activity against MCF-7 cells compared to ortho-substituted analogs .

What experimental approaches are recommended for optimizing multi-step synthesis to minimize by-products?

Q. Methodological

- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., hydrazone intermediate at R 0.5 in ethyl acetate/hexane). Adjust stoichiometry if intermediates persist .

- Catalyst Screening : Test Brønsted acids (e.g., HCl vs. HSO) for cyclization efficiency. HSO reduces reaction time by 40% but may require neutralization .

- Purification : Employ gradient column chromatography (silica gel, 5–20% EtOAc/hexane) to separate regioisomers .

In kinetic studies of this compound's reactions, how should researchers account for potential side reactions under varying pH conditions?

Q. Methodological

- pH Control : Maintain pH 7–8 for nucleophilic substitutions to prevent ester hydrolysis. Below pH 6, the cyano group may protonate, reducing electrophilicity .

- Quenching Experiments : Add excess NaHCO to terminate reactions and isolate intermediates (e.g., detect acyl hydrazides via LC-MS) .

- Isotope Labeling : Use N-labeled hydrazines to trace reaction pathways and identify by-products .

How can researchers validate the proposed enzyme inhibition mechanisms using in vitro assays and molecular docking simulations?

Q. Methodological

- Enzyme Assays : Measure IC via fluorescence-based kits (e.g., ADP-Glo™ for kinases). Compare with positive controls (e.g., staurosporine) to confirm competitive inhibition .

- Site-Directed Mutagenesis : Mutate key binding residues (e.g., Asp184 in EGFR) and assess activity loss. A >50% reduction supports the proposed mechanism .

- Free Energy Calculations : Use MM-PBSA to validate docking poses. ΔG values < −7 kcal/mol indicate high-affinity binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.